molecular formula C9H17N3O B13853545 1-Cyclopentyl-4-nitrosopiperazine-15N

1-Cyclopentyl-4-nitrosopiperazine-15N

Katalognummer: B13853545
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: JSRLIZBFYXZPLC-KHWBWMQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-nitrosopiperazine-15N is a chemical compound with the molecular formula C9H17N3O. It is a derivative of piperazine, characterized by the presence of a cyclopentyl group and a nitroso group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-nitrosopiperazine-15N can be synthesized through the nitrosation of 1-cyclopentylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-4-nitrosopiperazine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-4-nitrosopiperazine-15N has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-4-nitrosopiperazine-15N involves its interaction with biological molecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to mutagenic or carcinogenic effects. The compound’s molecular targets include DNA and proteins, where it can form adducts and induce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclopentyl-4-nitrosopiperazine-15N is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group influences its steric and electronic properties, making it a valuable compound for specific synthetic and research applications .

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-cyclopentyl-4-nitroso-(115N)1,4-diazinane

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2/i11+1

InChI-Schlüssel

JSRLIZBFYXZPLC-KHWBWMQUSA-N

Isomerische SMILES

C1CCC(C1)[15N]2CCN(CC2)N=O

Kanonische SMILES

C1CCC(C1)N2CCN(CC2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.